molecular formula C10H11NO4 B1282895 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid CAS No. 92992-17-1

1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Cat. No. B1282895
CAS RN: 92992-17-1
M. Wt: 209.2 g/mol
InChI Key: CVBXYEQRFRJNQS-UHFFFAOYSA-N
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Description

The compound "1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid" is a derivative of pyrrolizine, which is a bicyclic structure consisting of a pyrrole ring fused with a five-membered saturated ring. The methoxycarbonyl group attached to the structure indicates the presence of an ester functional group, which is a common feature in various pharmaceutical intermediates and synthetic building blocks for organic chemistry.

Synthesis Analysis

The synthesis of compounds related to "1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid" often involves multi-step reactions that may include cyclization, esterification, and functional group transformations. For instance, the synthesis of a related compound, "4-(P methoxycarbonyl)-7-methoxy-1-hydroxy-3-naphthalenecarbonylic acid," was achieved through a Friedel-Crafts reaction followed by condensation, dehydration, and hydrolysis steps, yielding a high purity product . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolizine derivatives is characterized by the presence of a pyrrole ring, which can exhibit different conformations and substitutions. For example, the crystal structure of a related compound, "4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester," shows a slightly distorted pyrrolic ring from C2v symmetry and various angles between the planes of the substituents and the pyrrolic ring . These structural parameters are crucial for understanding the reactivity and interaction of the compound.

Chemical Reactions Analysis

Pyrrolizine derivatives can participate in various chemical reactions, including hydrogen bonding and intermolecular interactions. For instance, the related compound "4-Aryl-5-(methoxycarbonyl)-2-oxo-3-(pyridin-1-ium-1-yl)-2,3-dihydro-1H-pyrrol-3-ides" forms dimers through hydrogen bonds in the solid state . Such interactions are significant for the compound's stability and behavior in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolizine derivatives are influenced by their molecular structure. The presence of methoxycarbonyl groups can affect the solubility, melting point, and other physical properties. The related compound "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" exhibits specific dihedral angles between its functional groups, which can be indicative of the compound's overall geometry and physical properties . Understanding these properties is essential for the practical application and handling of the compound.

Scientific Research Applications

  • Indole Derivatives

    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • 1-Boc-5-methoxyindole-2-boronic acid

    • Application : This compound is used in research and has potential applications in the mentioned fields .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of the applications were not specified in the source .

Safety And Hazards

The safety and hazards associated with carboxylic acids depend on the specific compound. Some carboxylic acids are relatively safe to handle, while others can be corrosive or toxic . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The field of carboxylic acid chemistry continues to evolve with new synthetic methods and applications being developed. For example, the Suzuki–Miyaura coupling reaction, a carbon-carbon bond-forming reaction involving organoboron reagents and carboxylic acids, has been widely applied in organic synthesis .

properties

IUPAC Name

7-methoxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-3-5-11-4-2-6(8(7)11)9(12)13/h2,4,7H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXYEQRFRJNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C1=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544528
Record name 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

CAS RN

92992-17-1
Record name 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolizine-1,7-dicarboxylic acid, 2,3-dihydro-, 1-methyl ester
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